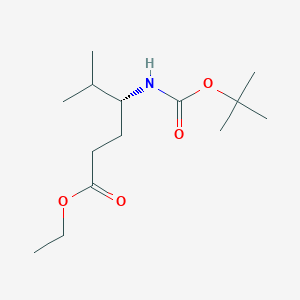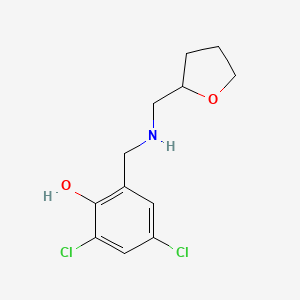
2,4-Dichloro-6-((((tetrahydrofuran-2-yl)methyl)amino)methyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloro-6-((((tetrahydrofuran-2-yl)methyl)amino)methyl)phenol is a synthetic organic compound characterized by its unique structure, which includes a phenol group substituted with dichloro and tetrahydrofuran-2-ylmethylamino groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-((((tetrahydrofuran-2-yl)methyl)amino)methyl)phenol typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2,4-dichlorophenol with tetrahydrofuran-2-ylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques like column chromatography to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Large-scale reactors and continuous flow systems are often employed to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC), are used to monitor the purity and quality of the final product .
化学反応の分析
Types of Reactions
2,4-Dichloro-6-((((tetrahydrofuran-2-yl)methyl)amino)methyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the dichloro substituents, to form dechlorinated derivatives.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the chloro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the chloro groups under basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Dechlorinated phenol derivatives.
Substitution: Amino and thiol-substituted phenol derivatives.
科学的研究の応用
2,4-Dichloro-6-((((tetrahydrofuran-2-yl)methyl)amino)methyl)phenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials
作用機序
The mechanism of action of 2,4-Dichloro-6-((((tetrahydrofuran-2-yl)methyl)amino)methyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the dichloro and tetrahydrofuran-2-ylmethylamino groups enhance its binding affinity. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects. The exact molecular pathways involved are still under investigation .
類似化合物との比較
Similar Compounds
- 2,4-Dichloro-6-[(6-methylpyridin-2-ylimino)methyl]phenol
- 2,4-Dichloro-6-{(E)-[(tetrahydrofuran-2-ylmethyl)imino]methyl}phenol
Uniqueness
2,4-Dichloro-6-((((tetrahydrofuran-2-yl)methyl)amino)methyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, solubility, and biological activity .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C12H15Cl2NO2 |
|---|---|
分子量 |
276.16 g/mol |
IUPAC名 |
2,4-dichloro-6-[(oxolan-2-ylmethylamino)methyl]phenol |
InChI |
InChI=1S/C12H15Cl2NO2/c13-9-4-8(12(16)11(14)5-9)6-15-7-10-2-1-3-17-10/h4-5,10,15-16H,1-3,6-7H2 |
InChIキー |
VTRCPQDFPBFTBM-UHFFFAOYSA-N |
正規SMILES |
C1CC(OC1)CNCC2=C(C(=CC(=C2)Cl)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Hydroxy-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14906757.png)

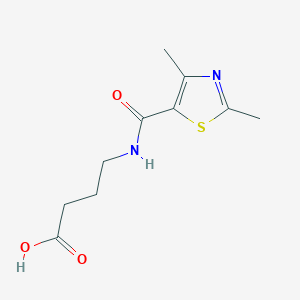

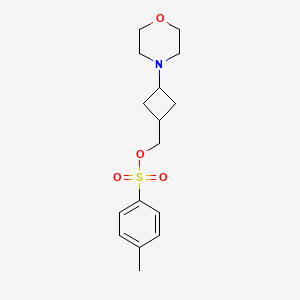
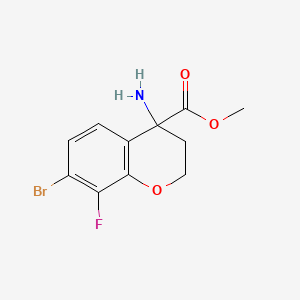
![3-Bromo-5,7-dichlorothieno[3,2-b]pyridine](/img/structure/B14906785.png)
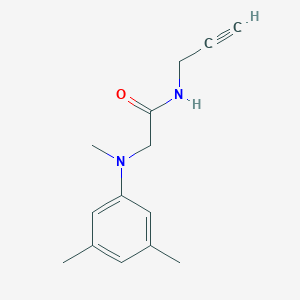
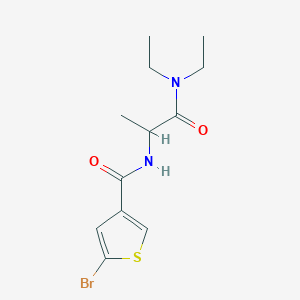


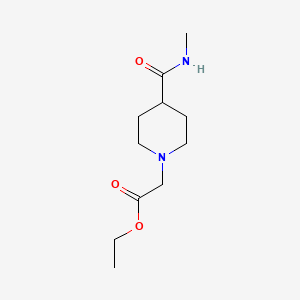
![3H-Pyrimido[4,5-b][1,4]oxazine-4,6(5H,7H)-dione](/img/structure/B14906836.png)
